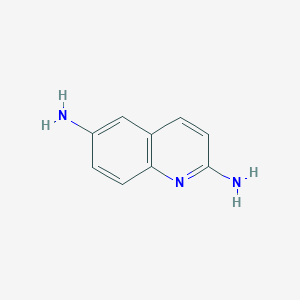

Quinoline-2,6-diamine

CAS No.: 855837-85-3

Cat. No.: VC3755483

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855837-85-3 |

|---|---|

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | quinoline-2,6-diamine |

| Standard InChI | InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) |

| Standard InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N |

Introduction

Chemical Identity and Structure

Quinoline-2,6-diamine consists of a quinoline backbone (a fused ring system comprising a benzene ring and a pyridine ring) with amino (-NH2) groups attached at the 2 and 6 positions. This unique structural arrangement confers distinct chemical reactivity and functional characteristics to the molecule .

Identification Parameters

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| CAS Registry Number | 855837-85-3 |

| IUPAC Name | Quinoline-2,6-diamine |

| Common Synonyms | 2,6-Quinolinediamine |

| Melting Point | 218-219°C |

| Physical State | Powder |

| InChI | 1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) |

| InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |

The structure features two amino groups strategically positioned on the quinoline system: one on the pyridine portion (position 2) and the other on the benzene portion (position 6). This arrangement provides multiple sites for hydrogen bonding, nucleophilic reactivity, and further chemical modifications .

Physical and Chemical Properties

Physical Properties

Quinoline-2,6-diamine typically exists as a solid powder at ambient temperature. While comprehensive solubility data is limited in the available research, the compound likely exhibits behavior similar to other aromatic amines, with moderate solubility in organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The presence of two amino groups would likely enhance its solubility in polar solvents and acidic aqueous solutions through protonation mechanisms .

Chemical Reactivity

The chemical reactivity of Quinoline-2,6-diamine is largely influenced by the following structural features:

-

The electron-rich quinoline core, which can undergo electrophilic aromatic substitution reactions

-

The primary amino groups, which act as nucleophiles in various transformations

-

The nitrogen atom in the quinoline ring, which can participate in coordination chemistry

The compound can potentially participate in numerous chemical reactions including:

-

Acylation and alkylation reactions at the amino groups

-

Diazotization reactions to form diazonium salts

-

Nucleophilic substitution reactions

-

Condensation reactions with carbonyls to form imines

Applications in Synthetic Chemistry

As a Building Block in Organic Synthesis

Quinoline-2,6-diamine represents a valuable bifunctional building block for organic synthesis due to the presence of two amino groups on the quinoline core. Potential synthetic applications include:

-

Precursor for the synthesis of more complex heterocyclic systems

-

Starting material for the preparation of quinoline-based ligands

-

Component in the synthesis of extended aromatic systems

-

Intermediate in the preparation of biologically active compounds

Materials Science Applications

Quinoline derivatives have demonstrated utility in various materials science applications. The unique structural features of Quinoline-2,6-diamine suggest potential applications in:

-

Development of fluorescent materials and sensors

-

Preparation of quinoline-tagged fluorescent organic probes for sensing nitroaromatic compounds

-

Components in dyeing processes

Comparison with Related Diaminoquinolines

Several diaminoquinoline isomers exist, differing in the positioning of the amino groups on the quinoline scaffold. This positional variation leads to distinct physical, chemical, and potentially biological properties.

| Compound | CAS Number | Structural Characteristics | Notable Differences |

|---|---|---|---|

| Quinoline-2,6-diamine | 855837-85-3 | Amino groups at positions 2 and 6 | Amino groups on both rings of the quinoline system |

| Quinoline-2,3-diamine | 78105-39-2 | Amino groups at positions 2 and 3 | Adjacent amino groups on the pyridine portion |

| Quinoline-5,6-diamine | 42143-23-7 | Amino groups at positions 5 and 6 | Adjacent amino groups on the benzene portion |

| 3-(2-Morpholin-4-ylethyl)quinoline-2,6-diamine | N/A | Additional morpholin-4-ylethyl group at position 3 | More complex derivative with additional functionality |

These structural variations lead to different electronic distributions, reactivity patterns, and potential applications in medicinal chemistry and materials science .

| Hazard Category | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Hazard Statements | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| Precautionary Measures | P261, P264, P270, P271, P280 (Avoid breathing dust/fumes, wear protective equipment) |

| P301+P312, P302+P352, P304+P340, P305+P351+P338 (Response measures) | |

| P403+P233, P405, P501 (Storage and disposal) |

Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment and adequate ventilation .

Current Research Directions and Future Perspectives

While specific research focusing solely on Quinoline-2,6-diamine appears limited in the available literature, several research trends involving quinoline derivatives suggest potential directions for future investigations:

-

Development of more environmentally friendly synthesis methods, including microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts

-

Exploration of biological activities, particularly in antimicrobial and anticancer research

-

Application in the development of novel materials with specialized properties

-

Investigation as building blocks for more complex molecular systems with targeted functionalities

The bifunctional nature of Quinoline-2,6-diamine, with amino groups at positions 2 and 6, provides unique opportunities for derivatization and application in various research fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume